molecular formula C7H9O3PS B6168565 5-(dimethylphosphoryl)thiophene-2-carboxylic acid CAS No. 2361970-76-3

5-(dimethylphosphoryl)thiophene-2-carboxylic acid

Cat. No.: B6168565
CAS No.: 2361970-76-3
M. Wt: 204.2
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Description

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H9O3PS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dimethylphosphoryl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylphosphoryl)thiophene-2-carboxylic acid typically involves the phosphorylation of thiophene-2-carboxylic acid. One common method includes the reaction of thiophene-2-carboxylic acid with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphine oxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce phosphines or phosphine oxides .

Scientific Research Applications

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-(dimethylphosphoryl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The thiophene ring can undergo π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the dimethylphosphoryl group, making it less versatile in certain reactions.

    5-(Dimethylphosphoryl)furan-2-carboxylic acid: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.

    5-(Dimethylphosphoryl)pyrrole-2-carboxylic acid: Contains a pyrrole ring, which affects its reactivity and applications.

Uniqueness

5-(Dimethylphosphoryl)thiophene-2-carboxylic acid is unique due to the presence of both the thiophene ring and the dimethylphosphoryl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

2361970-76-3

Molecular Formula

C7H9O3PS

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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